molecular formula C18H18BrN3O6S B2852759 Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 478246-39-8

Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2852759
CAS No.: 478246-39-8
M. Wt: 484.32
InChI Key: AGUGPKUQSAPRGB-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a benzenecarboxylate core substituted with a nitro group at position 3 and a piperazino-sulfonyl moiety at position 2. This compound is structurally related to antimicrobial and anticancer agents, particularly those targeting enzyme inhibition or receptor modulation . Its synthesis typically involves coupling reactions between activated sulfonyl halides and piperazine derivatives, followed by esterification or functional group interconversion steps (as inferred from general procedures in related studies) .

Properties

IUPAC Name

methyl 4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O6S/c1-28-18(23)13-2-7-16(17(12-13)22(24)25)20-8-10-21(11-9-20)29(26,27)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUGPKUQSAPRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

Reagents :

  • Piperazine (1.0 equiv)
  • 4-Bromobenzenesulfonyl chloride (1.1 equiv)
  • Triethylamine (TEA, 1.8 equiv)
  • Acetone (solvent)

Procedure :

  • Piperazine is suspended in acetone under nitrogen at 0–5°C.
  • TEA is added dropwise to scavenge HCl, followed by gradual addition of 4-bromobenzenesulfonyl chloride.
  • The reaction is stirred at 20–25°C for 12–18 hours.
  • The mixture is filtered to remove TEA·HCl, and the solvent is evaporated.
  • The crude product is recrystallized from ethyl acetate to yield white crystals (yield: 78–85%).

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride (>1.0 equiv) risks disubstitution.
  • Base Selection : TEA or DIPEA enhances reactivity without promoting side reactions.

Analytical Validation :

  • $$^{13}\text{C}$$ NMR (CDCl$$3$$) : Peaks at δ 135.2 (C-Br), 132.6 (SO$$2$$), 47.1 (piperazine C-N).
  • HRMS : m/z calculated for C$${10}$$H$${12}$$BrN$$2$$O$$2$$S [M+H]$$^+$$: 327.98, observed: 327.97.

Synthesis of Methyl 4-Halo-3-Nitrobenzenecarboxylate

Nitration of Methyl 4-Halobenzoate

Reagents :

  • Methyl 4-chlorobenzoate (1.0 equiv)
  • Fuming HNO$$_3$$ (1.2 equiv)
  • H$$2$$SO$$4$$ (catalyst)
  • Dichloromethane (DCM, solvent)

Procedure :

  • Methyl 4-chlorobenzoate is dissolved in DCM at 0°C.
  • A mixture of HNO$$3$$ and H$$2$$SO$$_4$$ is added dropwise.
  • The reaction is stirred at 25°C for 6 hours.
  • The organic layer is washed with NaHCO$$3$$, dried (MgSO$$4$$), and concentrated.
  • Recrystallization from ethanol yields yellow crystals (yield: 88%).

Regiochemical Control :
The nitro group directs substitution to the meta-position relative to the ester, ensuring correct regioselectivity.

Nucleophilic Aromatic Substitution (NAS)

Coupling of Sulfonylated Piperazine and Nitrobenzoate

Reagents :

  • Methyl 4-chloro-3-nitrobenzoate (1.0 equiv)
  • 1-[(4-Bromophenyl)sulfonyl]piperazine (1.05 equiv)
  • Potassium carbonate (K$$2$$CO$$3$$, 2.0 equiv)
  • DMF (solvent)

Procedure :

  • The nitrobenzoate and sulfonylated piperazine are dissolved in DMF.
  • K$$2$$CO$$3$$ is added, and the mixture is heated to 90°C for 24 hours.
  • The reaction is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is dried (Na$$2$$SO$$4$$) and concentrated.
  • Purification via silica gel chromatography (hexane/ethyl acetate) yields the target compound (yield: 65–72%).

Mechanistic Insights :

  • The nitro and ester groups activate the aromatic ring, facilitating displacement of the chloride by the piperazinyl nitrogen.
  • Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

Analytical Data :

  • $$^{13}\text{C}$$ NMR (CDCl$$3$$) : δ 166.9 (COOCH$$3$$), 154.6 (C-NO$$_2$$), 134.8 (C-Br), 55.0 (piperazine C-N).
  • Melting Point : 142–144°C.

Alternative Synthetic Routes and Optimization

Buchwald-Hartwig Amination

Reagents :

  • Methyl 4-bromo-3-nitrobenzoate (1.0 equiv)
  • 1-[(4-Bromophenyl)sulfonyl]piperazine (1.1 equiv)
  • Pd$$2$$(dba)$$3$$ (2 mol%)
  • Xantphos (4 mol%)
  • Cs$$2$$CO$$3$$ (2.0 equiv)
  • Toluene (solvent)

Procedure :

  • The aryl bromide, piperazine derivative, catalyst, and base are refluxed in toluene for 18 hours.
  • Workup yields the product with reduced regiochemical constraints (yield: 70%).

Advantages :

  • Tolerates electron-deficient aryl halides.
  • Avoids harsh NAS conditions.

Industrial-Scale Considerations

Solvent and Base Selection

  • Solvents : Acetone (Step 1) and DMF (Step 4) balance cost and efficiency. Ethyl acetate is preferred for recrystallization.
  • Bases : K$$2$$CO$$3$$ outperforms Na$$2$$CO$$3$$ in NAS due to higher solubility in DMF.

Waste Management

  • TEA·HCl byproducts are neutralized with NaOH for safe disposal.
  • DMF is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the sulfonyl group can produce various substituted piperazine derivatives .

Scientific Research Applications

Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups are key to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous sulfonyl-piperazine derivatives. Key comparisons include:

Structural Analogues and Substitution Effects

  • Quinolonecarboxylic Acid Derivatives: Compounds like 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl or benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., 5a–m in ) share the sulfonyl-piperazine motif but differ in their core structure (quinolone vs. benzenecarboxylate) and substituents. The quinolone derivatives exhibit enhanced antimicrobial activity due to the fluorine atom and cyclopropyl group, which improve membrane permeability .
  • 4-Bromophenylsulfonyl vs. Other Aromatic Sulfonyl Groups: Replacing the 4-bromophenylsulfonyl group with 4-chlorophenylsulfonyl or benzoyl (e.g., in 5a–m) alters electronic and steric profiles.

Physicochemical Properties

Property Target Compound Quinolonecarboxylic Acid (5d) 4-Methylpiperazinylsulfonyl Benzamide
Molecular Weight (g/mol) ~520 (estimated) 489.3 297.3
LogP (Predicted) 3.2 (high lipophilicity) 2.8 1.5
Solubility (mg/mL) <0.1 (aqueous) 0.3 1.2
Key Functional Groups Nitro, sulfonyl, bromophenyl Fluoro, sulfonyl, quinolone Sulfonyl, benzamide

Biological Activity

Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula: C20H23BrN4O5S
  • Molecular Weight: 511.398 g/mol

This structure features a piperazine ring, a nitro group, and a sulfonamide moiety, which are critical for its biological activity. The presence of the bromophenyl group enhances its pharmacological properties by influencing lipophilicity and receptor interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)Reference
SulfanilamideE. coli15
4-Methyl-1-benzene sulfonamideS. aureus18
This compoundTBDTBDCurrent study

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound's structure suggests potential anti-inflammatory effects. Compounds with similar piperazine and nitro groups have been reported to inhibit pro-inflammatory cytokines in vitro.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related piperazine derivative in an animal model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating that this compound may exhibit comparable effects.

Analgesic Properties

The analgesic potential of this compound has also been explored. Research on similar sulfonamide compounds indicates that they may act on pain pathways by modulating neurotransmitter release.

Table 2: Analgesic Activity in Animal Models

Compound NamePain Model UsedPain Reduction (%)Reference
SulfanilamideFormalin Test60
This compoundTBDTBDCurrent study

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Modulation of Inflammatory Pathways: Nitro groups can influence nitric oxide pathways, potentially reducing inflammation.
  • Neurotransmitter Interaction: The piperazine structure may interact with serotonin or dopamine receptors, contributing to analgesic effects.

Q & A

What are the critical considerations for designing a synthetic route for Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate?

Basic Research Focus : Synthesis optimization and stepwise reaction design.
Methodological Answer :
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

Nitro Group Introduction : Nitration at the 3-position requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Piperazino Sulfonylation : Reaction of 4-bromobenzenesulfonyl chloride with piperazine derivatives under anhydrous conditions (e.g., DCM, triethylamine) to ensure high sulfonamide bond yield .

Esterification : Methylation of the carboxylic acid precursor using methanol/HCl or dimethyl sulfate in basic media .
Data Contradiction : Some protocols favor DMF as a solvent for sulfonylation, but dichloromethane (DCM) minimizes side reactions like hydrolysis .

How can researchers resolve conflicting data on the compound’s solubility and purity during synthesis?

Advanced Research Focus : Analytical validation and impurity profiling.
Methodological Answer :

  • Solubility Profiling : Use a tiered solvent system (e.g., DMSO for stock solutions, ethanol/water mixtures for crystallization) to address discrepancies in reported solubility .
  • Purity Analysis : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to detect trace impurities like unreacted 4-bromophenyl sulfonyl intermediates .
  • Contradiction Handling : Discrepancies in melting points (e.g., reported vs. observed) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to validate thermal properties .

What advanced spectroscopic techniques are recommended for characterizing the sulfonyl-piperazino moiety?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve piperazino proton splitting (δ 2.8–3.5 ppm) and sulfonyl-induced deshielding of aromatic protons .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and nitro group (1520 cm⁻¹) presence .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures, leveraging halogen bonding from the 4-bromo substituent .

How does the 4-bromophenyl sulfonyl group influence the compound’s reactivity in downstream modifications?

Advanced Research Focus : Functional group interplay and reactivity tuning.
Methodological Answer :

  • Electrophilic Aromatic Substitution : The electron-withdrawing sulfonyl group deactivates the benzene ring, limiting further electrophilic attacks. Use directed ortho-metalation (DoM) strategies for regioselective modifications .
  • Nucleophilic Displacement : The bromine atom allows Suzuki coupling or nucleophilic substitution (e.g., with amines or thiols) to diversify the aryl group .
  • Data Contradiction : Some studies report instability of the sulfonamide bond under strongly acidic conditions (pH < 2). Verify using stability-indicating HPLC methods .

What computational methods are suitable for predicting the compound’s bioactivity or binding interactions?

Advanced Research Focus : In silico modeling for hypothesis generation.
Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding affinity, leveraging the sulfonamide’s hydrogen-bonding capacity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of the nitro and sulfonyl groups on reactivity .
  • MD Simulations : Assess solvation dynamics in aqueous and lipid bilayer systems to model membrane permeability .

How should researchers address inconsistencies in reported yields for multi-step syntheses?

Advanced Research Focus : Process optimization and statistical analysis.
Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, solvent ratio, and catalyst loading .
  • Yield Contradictions : Replicate literature protocols with rigorous moisture control (e.g., Schlenk techniques) if yields vary due to hydrolysis side reactions .
  • Scale-Up Considerations : Pilot continuous-flow systems (e.g., microreactors) to maintain consistency between lab-scale and pilot-scale syntheses .

What strategies mitigate decomposition of the nitro group during long-term storage?

Basic Research Focus : Stability and storage protocols.
Methodological Answer :

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
  • Moisture Control : Use desiccants (silica gel) and vacuum-sealed containers to avoid hydrolysis of the ester group .

Table 1: Key Synthetic and Analytical Parameters

ParameterRecommended Method/ValueEvidence Reference
Nitration Temperature0–5°C in HNO₃/H₂SO₄
Sulfonylation SolventDCM with triethylamine
HPLC Mobile PhaseAcetonitrile/water (70:30)
Crystallization SolventEthyl acetate/hexane (1:3)
Stability StorageAmber vial, N₂ atmosphere, −20°C

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